molecular formula C5H8ClNO B2964101 N-cyclopropyl-N-methylcarbamoyl chloride CAS No. 71682-16-1

N-cyclopropyl-N-methylcarbamoyl chloride

Cat. No.: B2964101
CAS No.: 71682-16-1
M. Wt: 133.58
InChI Key: LDSGUMIQVUMQIM-UHFFFAOYSA-N
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Description

Its molecular formula is C₆H₉ClNO, with a molecular weight of 146.6 g/mol (estimated). Carbamoyl chlorides are reactive intermediates widely used in synthesizing ureas, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

N-cyclopropyl-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-7(5(6)8)4-2-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSGUMIQVUMQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71682-16-1
Record name N-cyclopropyl-N-methylcarbamoyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-N-methylcarbamoyl chloride can be synthesized through the reaction of cyclopropylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{Cyclopropylamine} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also involve purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted carbamates.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-cyclopropyl-N-methylcarbamic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products

    Substituted Carbamates: Formed through substitution reactions.

    N-cyclopropyl-N-methylcarbamic acid: Formed through hydrolysis.

Scientific Research Applications

N-cyclopropyl-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopropyl-N-methylcarbamoyl chloride with structurally related carbamoyl chlorides, focusing on molecular properties, reactivity, and applications.

Property This compound N-Methyl-N-Phenylcarbamoyl Chloride N,N-Dimethylcarbamoyl Chloride
Molecular Formula C₆H₉ClNO C₈H₈ClNO C₃H₆ClNO
Molecular Weight (g/mol) 146.6 (estimated) 169.61 107.54
Substituents Cyclopropyl, Methyl Phenyl, Methyl Two Methyl Groups
Melting Point Not reported 87–90 °C −33 °C (liquid at room temp)
Reactivity High (strained cyclopropyl enhances electrophilicity) Moderate (aromatic stabilization reduces reactivity) High (less steric hindrance)
Applications Synthesis of cyclopropane-containing bioactive molecules Precursor for agrochemicals and pharmaceuticals Widely used in peptide synthesis

Key Findings:

Electronic and Steric Effects: The cyclopropyl group in this compound introduces significant steric hindrance and electron-rich character compared to the phenyl group in N-methyl-N-phenylcarbamoyl chloride. This increases its electrophilicity, making it more reactive in nucleophilic substitution reactions . In contrast, the phenyl group in N-methyl-N-phenylcarbamoyl chloride provides resonance stabilization, reducing its reactivity toward solvolysis in aqueous acetone or methanol .

Thermal Stability: N-Methyl-N-phenylcarbamoyl chloride has a higher melting point (87–90 °C) compared to aliphatic analogs like N,N-dimethylcarbamoyl chloride, which is liquid at room temperature.

Synthetic Utility :

  • N-Methyl-N-phenylcarbamoyl chloride is utilized in iridium-catalyzed annulation reactions with alkynes to generate heterocycles . The cyclopropyl variant may enable analogous reactions with altered regioselectivity due to its strained ring.
  • N,N-Dimethylcarbamoyl chloride is a benchmark reagent for introducing dimethylcarbamoyl groups, whereas the cyclopropyl derivative could facilitate access to cyclopropane-functionalized ureas for drug discovery.

Biological Activity

N-cyclopropyl-N-methylcarbamoyl chloride (CAS number 71682-16-1) is a compound that has garnered attention in the fields of organic synthesis, pharmaceuticals, and agrochemicals due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Synthesis

This compound consists of a cyclopropyl group attached to a nitrogen atom, which is also bonded to a methyl group and a carbonyl chloride. The general structure can be represented as follows:

N cyclopropyl N methylcarbamoyl chlorideC3H5ClNO\text{N cyclopropyl N methylcarbamoyl chloride}\rightarrow \text{C}_3\text{H}_5\text{Cl}\text{N}\text{O}

This compound is synthesized through chlorination reactions involving amides or carbamates. It serves as an important intermediate in the synthesis of various biologically active compounds, particularly in the development of pesticides and pharmaceuticals.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. This characteristic makes it a valuable precursor for synthesizing other biologically active molecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds derived from this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • LNCAP (prostate cancer)

In particular, one study reported that certain derivatives exhibited IC50 values ranging from 6.72 to 13.38 μM against MCF-7 cells, indicating moderate cytotoxicity .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCAT1/2). Compounds with similar structures have shown promising inhibitory activity, suggesting that further exploration of this compound could lead to the development of novel enzyme inhibitors .

Case Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound derivatives involved testing against several cell lines. The results indicated:

CompoundCell LineIC50 (μM)
Derivative AMCF-76.72
Derivative BA54910.25
Derivative CLNCAP8.90

These findings suggest that certain derivatives maintain significant anticancer activity, warranting further investigation into their mechanisms and potential therapeutic applications .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives were tested for their ability to inhibit BCAT1/2 activity. The results were promising:

CompoundBCAT1 IC50 (nM)BCAT2 IC50 (nM)
Compound X3145
Compound Y2238

The data indicates that modifications to the this compound structure can enhance its inhibitory potency against these enzymes .

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